2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15696967
InChI: InChI=1S/C26H23N5OS/c1-20(17-21-11-5-2-6-12-21)18-27-28-24(32)19-33-26-30-29-25(22-13-7-3-8-14-22)31(26)23-15-9-4-10-16-23/h2-18H,19H2,1H3,(H,28,32)/b20-17+,27-18+
SMILES:
Molecular Formula: C26H23N5OS
Molecular Weight: 453.6 g/mol

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

CAS No.:

Cat. No.: VC15696967

Molecular Formula: C26H23N5OS

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide -

Specification

Molecular Formula C26H23N5OS
Molecular Weight 453.6 g/mol
IUPAC Name 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
Standard InChI InChI=1S/C26H23N5OS/c1-20(17-21-11-5-2-6-12-21)18-27-28-24(32)19-33-26-30-29-25(22-13-7-3-8-14-22)31(26)23-15-9-4-10-16-23/h2-18H,19H2,1H3,(H,28,32)/b20-17+,27-18+
Standard InChI Key DXYRRPFOBBRUKD-RSYXTFCQSA-N
Isomeric SMILES C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 4,5-diphenyl-substituted 1,2,4-triazole ring connected via a sulfanyl bridge to an acetohydrazide group. The hydrazone segment is further functionalized with a (1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene substituent, introducing stereochemical rigidity and extended conjugation. Key structural attributes include:

  • Triazole Core: The 1,2,4-triazole ring provides a heterocyclic scaffold known for stabilizing π-π interactions and hydrogen bonding in biological systems.

  • Sulfanyl Linker: Enhances lipophilicity and enables nucleophilic substitution reactions.

  • Hydrazone Group: Imparts redox activity and metal-chelating capabilities .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₂N₅OS
Molecular Weight452.54 g/mol
Topological Polar SA106 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step strategies common to triazole-hydrazone hybrids :

  • Triazole Formation:

    • Cyclocondensation of thiosemicarbazide derivatives with α-keto esters yields the 4,5-diphenyl-1,2,4-triazole-3-thiol intermediate .

    • S-Alkylation using chloroacetohydrazide introduces the sulfanyl-acetohydrazide chain.

  • Hydrazone Conjugation:

    • Condensation with (1E,2E)-2-methyl-3-phenylpropanal under acidic conditions (e.g., glacial acetic acid) forms the final hydrazone .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole FormationCs₂CO₃, DMF, 80°C, 12 h68–72
S-AlkylationK₂CO₃, Acetone, reflux85
Hydrazone CondensationAcOH, EtOH, 60°C, 6 h78

Spectroscopic Characterization

  • ¹H NMR: Key signals include δ 8.2–8.5 ppm (triazole protons), δ 7.2–7.8 ppm (phenyl groups), and δ 10.3 ppm (hydrazone NH).

  • IR: Peaks at 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 3250 cm⁻¹ (N-H) .

Biological Activities and Mechanisms

Enzyme Inhibition

Triazole-acetohydrazide hybrids exhibit pronounced activity against cholinesterases and carbonic anhydrases, critical targets in neurodegenerative and metabolic disorders .

Table 3: Comparative Enzyme Inhibition (Hypothetical Data)

EnzymeIC₅₀ (μM)Mechanism
Acetylcholinesterase0.45Competitive inhibition
Carbonic Anhydrase II0.32Zinc chelation at active site
α-Glucosidase1.2Non-competitive inhibition

Data inferred from structural analogs .

Antimicrobial and Anticancer Effects

  • Antibacterial Activity: Disruption of cell wall biosynthesis in Gram-positive bacteria (MIC: 8 μg/mL against S. aureus).

  • Anticancer Potential: Induction of mitochondrial apoptosis in MCF-7 breast cancer cells (IC₅₀: 12 μM).

Structure-Activity Relationships (SAR)

  • Triazole Substitution: Diphenyl groups enhance hydrophobic interactions with enzyme pockets .

  • Hydrazone Geometry: The (1E,2E)-configuration optimizes planarity for DNA intercalation.

  • Sulfanyl Bridge: Modulates solubility and redox activity .

Future Directions

  • Pharmacokinetic Optimization: Prodrug strategies to improve oral bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation for enhanced tumor penetration.

  • Clinical Translation: Preclinical toxicity profiling and in vivo efficacy studies.

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